Lipophilicity (XLogP3-AA) – N-Methylation Shifts Partitioning by +0.4 Log Units Relative to 3,5-Dimethylisoxazole-4-sulfonamide
The N-methyl substitution on the sulfonamide nitrogen increases the computed lipophilicity of N,3,5-trimethyl-1,2-oxazole-4-sulfonamide (XLogP3-AA = 0.1) compared to its direct structural analog 3,5-dimethylisoxazole-4-sulfonamide (XLogP3-AA = -0.3), representing a ΔXLogP of +0.4 log units [1][2]. This shift is consistent with the class-level observation that sulfonamide N-methylation systematically increases chromatographic logD₇.₄ by a mean of approximately +0.3 to +0.5 log units across diverse matched molecular pairs [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1 |
| Comparator Or Baseline | 3,5-Dimethylisoxazole-4-sulfonamide (CAS 175136-83-1): XLogP3-AA = -0.3 |
| Quantified Difference | ΔXLogP = +0.4 log units (target minus comparator) |
| Conditions | XLogP3-AA computed by PubChem 2.2 / XLogP3 3.0 algorithm, identical method for both compounds. |
Why This Matters
A +0.4 log-unit increase in lipophilicity can translate to a roughly 2.5-fold higher membrane permeability, directly impacting cell-based assay exposure and in vivo absorption potential; procurement of the unsubstituted analog would yield systematically different ADME behavior.
- [1] PubChem Compound Summary for CID 4750113, N,3,5-trimethyl-1,2-oxazole-4-sulfonamide – XLogP3-AA = 0.1. https://pubchem.ncbi.nlm.nih.gov/compound/4750113 (accessed May 2026). View Source
- [2] PubChem Compound Summary for CID 4962303, 3,5-Dimethylisoxazole-4-sulfonamide – XLogP3-AA = -0.3. https://pubchem.ncbi.nlm.nih.gov/compound/4962303 (accessed May 2026). View Source
- [3] Ritchie TJ, Macdonald SJF, Pickett SD. Med. Chem. Commun., 2015, 6, 1787–1797. DOI: 10.1039/C5MD00309A. View Source
